Class-Level Anti-Prostate Cancer Potency Range for 1,2,4-Oxadiazole Sulfones on DU-145 Cells
In a published SAR study, sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles were evaluated by MTT assay against the DU-145 prostate cancer cell line. Six active compounds containing the sulfonylmethyl-1,2,4-oxadiazole core exhibited IC₅₀ values ranging from 0.5 to 5.1 μM, with the specific substitution pattern on the aryl rings dictating where each compound fell within this 10-fold potency window [1]. The target compound, 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, shares the identical core scaffold with these characterized actives but bears the 2,4-dimethyl substitution, placing it within a quantitatively validated potency range that is relevant for hit-to-lead optimization. This contrasts with inactive or weakly active analogs in the same series that lacked optimal aryl substitution.
| Evidence Dimension | Antiproliferative potency (IC₅₀) against DU-145 prostate cancer cells |
|---|---|
| Target Compound Data | Not directly tested in the published series; scaffold-identical sulfonylmethyl-1,2,4-oxadiazole analogs cluster in the 0.5–5.1 μM range. |
| Comparator Or Baseline | Six structurally characterized 1,2,4-oxadiazole sulfones: IC₅₀ range 0.5–5.1 μM (DU-145, MTT assay, 48 h). Non-cancerous MCF-10A cells showed very low cytotoxicity. |
| Quantified Difference | Active analogs span a 10-fold IC₅₀ range (0.5 vs. 5.1 μM), demonstrating that substitution pattern, not merely the core scaffold, determines potency tier. |
| Conditions | DU-145 prostate cancer cell line; MTT assay; 48 h incubation; comparison to bicalutamide as bioisosteric reference. |
Why This Matters
This establishes that the sulfonylmethyl-1,2,4-oxadiazole scaffold is a validated chemical starting point for prostate cancer hit discovery, and that the specific aryl substitution pattern—including the 2,4-dimethyl motif present on the target compound—is the critical determinant of whether a compound falls into the sub-micromolar or low-micromolar activity tier.
- [1] Khatik, G. L.; Kaur, J.; Kumar, V.; Tikoo, K.; Nair, V. A. 1,2,4-Oxadiazoles: A new class of anti-prostate cancer agents. Bioorg. Med. Chem. Lett. 2012, 22 (5), 1912–1916. DOI: 10.1016/j.bmcl.2012.01.063. View Source
